molecular formula C14H13NO4 B13095824 dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B13095824
M. Wt: 259.26 g/mol
InChI Key: RZMBBRFCLOMQFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted pyrrole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate is a pyrrole derivative with significant biological activity. Its molecular structure features two esterified carboxylate groups and a phenyl substituent, which contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : Approximately 259.26 g/mol
  • Structure : The compound contains a pyrrole ring with two carboxylate groups at positions 2 and 3, and a phenyl group at position 5.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar pyrrole derivatives have shown effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

This data suggests that the compound may serve as a lead structure for developing new antibacterial agents.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. In studies involving human peripheral blood mononuclear cells (PBMCs), compounds related to this structure demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. For example:

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Derivative A85% (strongest effect)100
Derivative B39% - 77%Varied

These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of this compound. Preliminary studies have shown that at lower concentrations (10 µg/mL), the compound does not induce apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some derivatives exhibited cytotoxic effects:

CompoundViability (%) at 100 µg/mL
Derivative A79%
Derivative B64%

This information is essential for understanding the therapeutic window of the compound.

Synthesis Methods

Several synthetic routes have been developed for this compound. These include:

  • Condensation Reactions : Utilizing pyrrole precursors with appropriate carboxylic acids.
  • Cyclization Techniques : Employing cyclization strategies to form the pyrrole ring followed by esterification.

These methods highlight the versatility and accessibility of synthesizing this compound for further research.

Case Studies and Research Findings

Recent studies have focused on expanding the understanding of pyrrole derivatives' biological activities. For instance:

  • Study on Anti-inflammatory Properties : A comparative analysis of various pyrrole derivatives found that modifications at specific positions significantly enhanced anti-inflammatory activity.
  • Antimicrobial Evaluation : Research demonstrated that certain structural modifications improved activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C14H13NO4/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)15-12(10)14(17)19-2/h3-8,15H,1-2H3

InChI Key

RZMBBRFCLOMQFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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